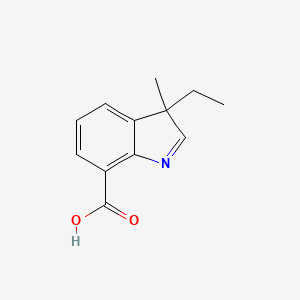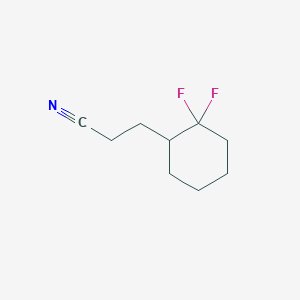
3-(2,2-Difluorocyclohexyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluorocyclohexyl)propanenitrile is an organic compound with the molecular formula C₉H₁₃F₂N It is characterized by the presence of a difluorocyclohexyl group attached to a propanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclohexyl)propanenitrile typically involves the reaction of 2,2-difluorocyclohexanone with a suitable nitrile source under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to form the intermediate alcohol, which is then dehydrated to yield the desired nitrile compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(2,2-Difluorocyclohexyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
科学研究应用
3-(2,2-Difluorocyclohexyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,2-Difluorocyclohexyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
- 3-(2,2-Difluorocyclohexyl)propanamide
- 3-(2,2-Difluorocyclohexyl)propanoic acid
- 3-(2,2-Difluorocyclohexyl)propanol
Uniqueness
3-(2,2-Difluorocyclohexyl)propanenitrile is unique due to the presence of both the difluorocyclohexyl group and the nitrile functional group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H13F2N |
|---|---|
分子量 |
173.20 g/mol |
IUPAC 名称 |
3-(2,2-difluorocyclohexyl)propanenitrile |
InChI |
InChI=1S/C9H13F2N/c10-9(11)6-2-1-4-8(9)5-3-7-12/h8H,1-6H2 |
InChI 键 |
LRYCCMATBASPOK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)CCC#N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


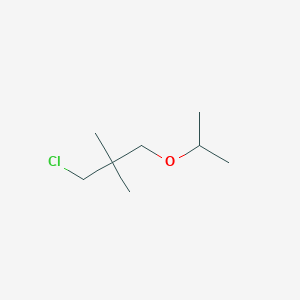



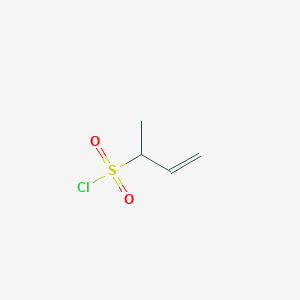

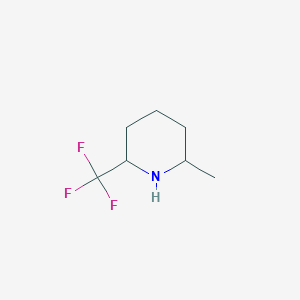

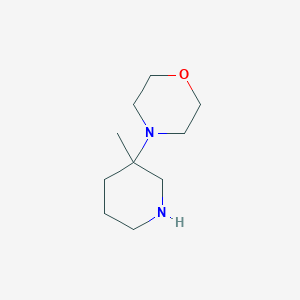

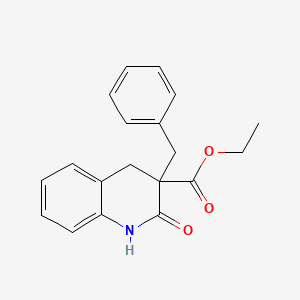

![4',5'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13225999.png)
